molecular formula C10H13NO3 B8614599 6-Butoxypicolinic acid

6-Butoxypicolinic acid

Cat. No.: B8614599
M. Wt: 195.21 g/mol
InChI Key: GZJLQMSXMUVTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butoxypicolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and an additional butoxy group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butoxypicolinic acid can be achieved through several methods. One common approach involves the reaction of 6-hydroxy-pyridine-2-carboxylic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Butoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

6-Butoxypicolinic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Butoxypicolinic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the butoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): Lacks the butoxy group, making it less lipophilic.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of various pharmaceuticals.

Uniqueness

6-Butoxypicolinic acid is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This modification can enhance its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6-butoxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-2-3-7-14-9-6-4-5-8(11-9)10(12)13/h4-6H,2-3,7H2,1H3,(H,12,13)

InChI Key

GZJLQMSXMUVTRM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=N1)C(=O)O

Origin of Product

United States

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